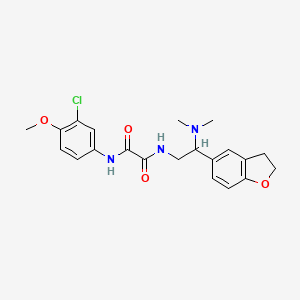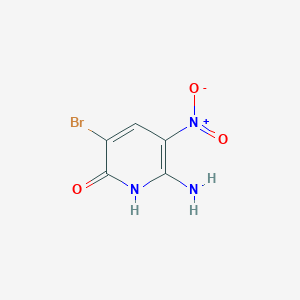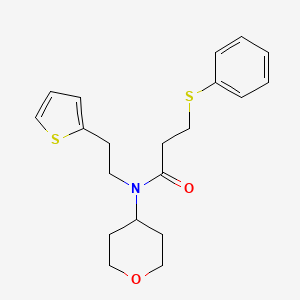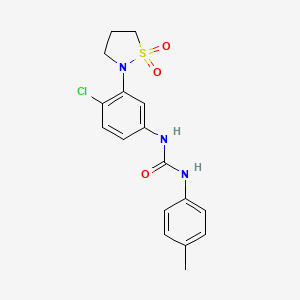![molecular formula C23H27N3O3S2 B2544010 1-(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(ethylsulfonyl)phenyl)ethanone CAS No. 941931-98-2](/img/structure/B2544010.png)
1-(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(ethylsulfonyl)phenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound , 1-(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(ethylsulfonyl)phenyl)ethanone, is a complex organic molecule that likely exhibits a range of interesting chemical properties and potential biological activities. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be used to infer some aspects of the compound's characteristics.
Synthesis Analysis
The electrochemical synthesis described in the first paper involves the oxidation of a related compound, 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone, in the presence of nucleophiles such as 2-mercaptobenzothiazole . This suggests that a similar electrochemical approach could potentially be applied to synthesize the compound by using appropriate starting materials and conditions. The mechanism involves a Michael addition reaction, which could be a key step in the synthesis of the ethylbenzothiazole moiety of the target compound.
Molecular Structure Analysis
The molecular structure of the compound likely includes a piperazine ring, a benzothiazole ring substituted with an ethyl group, and a phenyl ring with an ethylsulfonyl substituent. These structural features are reminiscent of the compounds discussed in the papers, which include piperazine derivatives and aromatic systems with substituents that influence their reactivity and properties .
Chemical Reactions Analysis
The papers provide examples of chemical reactions involving piperazine derivatives. For instance, the second paper discusses a sulfonate reagent with a substituted piperazine that can be removed by acid treatment . This indicates that the piperazine moiety in the compound of interest may also undergo reactions under acidic conditions. Additionally, the Michael addition reaction mentioned in the first paper could be relevant to the reactivity of the benzothiazole ring in the target compound.
Physical and Chemical Properties Analysis
While the papers do not directly report on the physical and chemical properties of the compound , they do provide information on related compounds. For example, the third paper describes the synthesis of piperazine derivatives and their characterization by various spectroscopic techniques . These techniques could be used to determine the physical and chemical properties of the target compound, such as its solubility, stability, and reactivity.
科学的研究の応用
Synthesis and Characterization
- Green Synthesis Techniques : A study by M. Said et al. (2020) described an eco-friendly microwave-assisted synthesis of a similar compound, demonstrating its potential for efficient and environmentally friendly production.
- Electrochemical Synthesis : Research by A. Amani and D. Nematollahi (2012) explored the electrochemical synthesis of arylthiobenzazoles, showcasing another approach for synthesizing related compounds.
Biological and Pharmacological Applications
- Antimicrobial Activity : A study by R. Rajkumar et al. (2014) demonstrated the synthesis of derivatives with notable antibacterial and antifungal activities.
- Anti-HIV Activity : Compounds similar to the one have been evaluated for anti-HIV activity, as described by N. Al-Masoudi et al. (2007).
- Anticancer Potential : Research into azole-containing piperazine derivatives, like the one you're interested in, has shown promising antibacterial, antifungal, and cytotoxic activities, potentially useful in cancer treatment (Lin-Ling Gan et al., 2010).
Advanced Chemical Analysis and Characterization
- Spectral Characterization : The compound and its derivatives have been characterized using various spectral methods, providing insights into their chemical structures and properties (M. Govindhan et al., 2017).
Novel Synthesis Methods
- Microwave-Assisted Synthesis : The use of microwave irradiation for synthesizing related compounds has been demonstrated, offering potential advantages in terms of reaction speed and efficiency (Huda K. Mahmoud et al., 2021).
特性
IUPAC Name |
1-[4-(4-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-ethylsulfonylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3S2/c1-3-18-6-5-7-20-22(18)24-23(30-20)26-14-12-25(13-15-26)21(27)16-17-8-10-19(11-9-17)31(28,29)4-2/h5-11H,3-4,12-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJQAGRKYYJSODJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)CC4=CC=C(C=C4)S(=O)(=O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[({[1-(2-oxo-2-piperidin-1-ylethyl)-1H-indol-3-yl]thio}acetyl)amino]benzamide](/img/structure/B2543927.png)




![5-fluoro-N-[2-(1H-indol-3-yl)ethyl]-3-methylpyridine-2-carboxamide](/img/structure/B2543936.png)



![4-(4-(benzyloxy)phenyl)-6-(2-(cyclohex-1-en-1-yl)ethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2543943.png)
![4-(4-chlorophenyl)-1-{5-[(4-chlorophenyl)sulfanyl]-4-phenyl-1,3-thiazol-2-yl}-1H-pyrazol-5-amine](/img/structure/B2543944.png)

![(4-chlorophenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate](/img/structure/B2543949.png)
